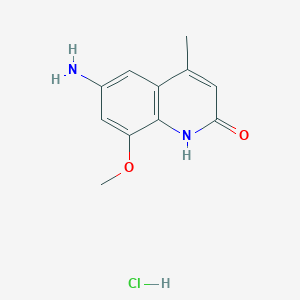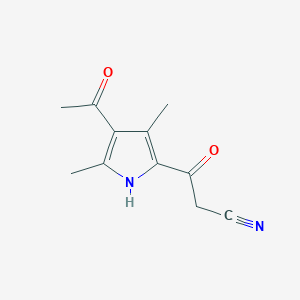
6-アミノ-8-メトキシ-4-メチル-1,2-ジヒドロキノリン-2-オン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom at the second position. This compound is characterized by the presence of an amino group at the sixth position, a methoxy group at the eighth position, and a methyl group at the fourth position on the quinoline ring.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, 6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride is used to study enzyme inhibition and receptor binding. It can act as a probe to investigate biological pathways and mechanisms.
Medicine: This compound has potential medicinal applications, including its use as an antimicrobial agent, anti-inflammatory agent, and in the treatment of certain cancers. Its derivatives are being explored for their therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its derivatives are valuable in the manufacturing of various consumer goods.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride typically involves multiple steps, starting from simple precursors such as aniline derivatives. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The initial step involves the formation of the quinoline core through a Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Substituents: The subsequent steps involve the introduction of the methoxy and methyl groups at the appropriate positions on the quinoline ring. This can be achieved through electrophilic aromatic substitution reactions.
Amination: The amino group at the sixth position is introduced through a nitration reaction followed by reduction.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the quinoline derivative with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
化学反応の分析
Types of Reactions: 6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Electrophilic substitution reactions typically use strong acids or Lewis acids, while nucleophilic substitutions may involve strong bases.
Major Products Formed:
Oxidation: Quinone derivatives, such as 6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one quinone.
Reduction: Reduced quinoline derivatives, such as 6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one dihydroquinoline.
Substitution: Substituted quinoline derivatives with various functional groups at different positions.
作用機序
The mechanism by which 6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxy and methyl groups can influence the compound's binding affinity and selectivity. The exact molecular pathways and targets depend on the specific application and derivative of the compound.
類似化合物との比較
4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride: Similar structure but with different positions of substituents.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a chloro group and a different functional group.
Uniqueness: 6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride is unique due to its specific arrangement of substituents, which can lead to distinct biological and chemical properties compared to similar compounds. Its ability to interact with various molecular targets makes it a versatile compound in scientific research and industrial applications.
特性
IUPAC Name |
6-amino-8-methoxy-4-methyl-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-6-3-10(14)13-11-8(6)4-7(12)5-9(11)15-2;/h3-5H,12H2,1-2H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFWUZIHTOXZBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2357282.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2357288.png)



![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2357294.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)



![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2357299.png)

![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)
